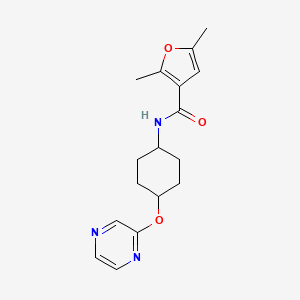

2,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-(4-pyrazin-2-yloxycyclohexyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-11-9-15(12(2)22-11)17(21)20-13-3-5-14(6-4-13)23-16-10-18-7-8-19-16/h7-10,13-14H,3-6H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKHUAPTGNGDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-3-carboxylic acid derivative, followed by the introduction of the cyclohexyl group and the pyrazin-2-yloxy moiety. Common reagents used in these steps include coupling agents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the specific substituents being introduced or replaced.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent for treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Compound BK79387: 2,5-Dimethyl-N-[(1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl]Furan-3-Carboxamide

- Structural Differences: Pyrazin-2-yloxy group in the target compound is replaced with a 5-fluoropyrimidin-2-yloxy group.

- Molecular Weight : 333.36 g/mol (vs. 333.36 g/mol for the target compound, indicating identical backbones).

- Synthetic Considerations : Both compounds likely share similar synthetic routes, such as coupling reactions between furan-3-carboxylic acid derivatives and cyclohexylamine intermediates.

Compound BF41493: 2-[({Imidazo[1,2-a]Pyridin-2-yl}Methyl)Sulfanyl]-5-Methyl-1H-1,3-Benzodiazole

- Structural Differences: The furan-3-carboxamide core is replaced with a benzodiazole-thioether scaffold.

- Molecular Weight : 294.37 g/mol (vs. 333.36 g/mol for the target compound).

- Functional Implications : The sulfur atom in the thioether group may alter redox properties or metal-binding behavior compared to the carboxamide linkage in the target compound.

Cyclohexyl Piperazine Derivatives (Patent EP2021)

- Example Compounds: tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) (1R,4R)-N,N-Dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (286)

- Comparison Points: Stereochemistry: The (1r,4r) configuration in both the target compound and these derivatives suggests shared strategies for optimizing cyclohexyl ring conformation . Substituent Effects: Piperazine and dibenzylamino groups in the patent compounds contrast with the pyrazin-2-yloxy group in the target compound, highlighting divergent approaches to modulating solubility and receptor interactions. Synthetic Routes: Reductive amination (NaHB(OAc)₃) and LiAlH₄-mediated reductions in the patent may parallel methods used to synthesize the target compound’s cyclohexylamine intermediate .

Research Findings and Implications

- Pyrazine vs. Pyrimidine : The substitution of pyrazine with fluoropyrimidine (BK79387) may enhance metabolic stability due to fluorine’s electron-withdrawing effects, though this could reduce solubility .

- Stereochemical Rigidity : The (1r,4r) configuration in both the target compound and patent derivatives underscores the importance of cyclohexyl ring conformation in optimizing target engagement .

- Synthetic Challenges : LiAlH₄-mediated reductions (used in the patent) are highly selective but require anhydrous conditions, suggesting similar precautions for synthesizing the target compound’s intermediates .

Biological Activity

2,5-Dimethyl-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)furan-3-carboxamide is a synthetic compound with potential biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group, along with a cyclohexyl moiety that is further substituted with a pyrazin-2-yloxy group. Its IUPAC name reflects its complex structure, which contributes to its biological activity.

Molecular Formula

- Molecular Formula : C16H22N4O2

- Molecular Weight : 306.37 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those associated with pyrazine and furan derivatives.

- Receptor Binding : It can bind to specific receptors, potentially altering signal transduction pathways and affecting cellular responses.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on cancer cell lines by targeting specific oncogenic pathways. Studies suggest that modifications in the structure can enhance their efficacy against tumors.

- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, indicating potential as antimicrobial agents.

Data Table of Biological Activities

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, especially when combined with standard chemotherapeutics like doxorubicin. The combination treatment enhanced apoptosis rates compared to monotherapy.

Case Study 2: Anti-inflammatory Mechanism

Research on a related pyrazole compound demonstrated its ability to inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory cytokines in animal models. This suggests a potential therapeutic role in chronic inflammatory diseases.

Q & A

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Workflow :

- MD Simulations : Simulate ligand-protein dynamics to identify residues critical for binding .

- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., methyl to trifluoromethyl on furan) .

- ADMET Prediction : Use QSAR models to prioritize derivatives with optimal permeability and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.